molecular formula C12H8Cl2N2O B094486 3,3'-Dichloroazoxybenzene CAS No. 139-24-2

3,3'-Dichloroazoxybenzene

Cat. No.: B094486
CAS No.: 139-24-2
M. Wt: 267.11 g/mol
InChI Key: SXCDGVDBGGCCLV-UHFFFAOYSA-N
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Description

3,3’-Dichloroazoxybenzene is an organic compound with the molecular formula C12H8Cl2N2O. It is a member of the azoxybenzene family, characterized by the presence of an azoxy group (N=N-O) linking two benzene rings. This compound is notable for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

3,3’-Dichloroazoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action for the formation of 3,3’-Dichloroazoxybenzene involves the photoreduction of nitrobenzene under visible-light irradiation . The use of liquid-liquid slug flow conditions, consisting of an organic solution and a fluorous solvent, improves both the conversion and yield of this photoreduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Dichloroazoxybenzene can be synthesized through the photoreduction of nitrobenzene derivatives. The process involves the reduction of 3,3’-dichloronitrobenzene using a photocatalyst under visible light irradiation. The reaction is typically carried out in a flow microreactor, which enhances the yield and selectivity of the product .

Industrial Production Methods: Industrial production of 3,3’-Dichloroazoxybenzene often involves the reduction of 3,3’-dichloronitrobenzene in the presence of formaldehyde and a caustic lye solution. The reaction is catalyzed by Diclone and Dinol-25, followed by hydrogenation using activated Raney Nickel catalyst in dimethylformamide under inert conditions .

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogenation using Raney Nickel catalyst in dimethylformamide.

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed:

    3,3’-Dichlorohydrazobenzene: Formed through reduction.

    Chlorinated Azobenzenes: Formed through oxidation.

    Substituted Azoxybenzenes: Formed through substitution reactions.

Comparison with Similar Compounds

  • 2,2’-Dichloroazoxybenzene
  • 4,4’-Dichloroazoxybenzene
  • Azobenzene

Comparison: 3,3’-Dichloroazoxybenzene is unique due to the specific positioning of chlorine atoms on the benzene rings, which influences its chemical reactivity and physical properties. Compared to 2,2’- and 4,4’-dichloroazoxybenzenes, the 3,3’-isomer exhibits different photochemical behaviors and reactivity patterns, making it suitable for distinct applications in material science and organic synthesis .

Properties

IUPAC Name

(3-chlorophenyl)-(3-chlorophenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCDGVDBGGCCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=[N+](C2=CC(=CC=C2)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139-24-2
Record name Diazene, 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-DICHLOROAZOXYBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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